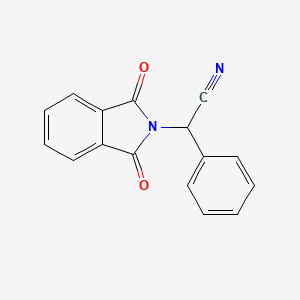
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine, also known as CRF1 antagonist, is a compound that has shown potential in scientific research. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
作用机制
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist acts by blocking the action of the corticotropin-releasing factor 1 (4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine) receptor, which is involved in regulating the stress response. The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor is found in various areas of the brain, including the hypothalamus, amygdala, and hippocampus. By blocking the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist reduces the release of stress hormones, such as cortisol, and modulates the stress response.
Biochemical and Physiological Effects
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior, decrease stress-induced hyperthermia, and modulate feeding behavior. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have antidepressant effects and reduce the symptoms of depression.
实验室实验的优点和局限性
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has several advantages for lab experiments, including its high potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties. However, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the study of the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist. One potential direction is the development of new analogs with improved potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound could be studied for its potential role in regulating other physiological processes, such as inflammation and immune response. Finally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist could be studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
Conclusion
In conclusion, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist is a compound that has shown potential in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields. While the compound has some limitations, it has several advantages for lab experiments and has several potential future directions for study.
合成方法
The synthesis of 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine involves the reaction of 3,4-difluorobenzaldehyde with cyclobutanone in the presence of a base, followed by the reaction of the resulting cyclobutanone intermediate with piperidine and a sulfonyl chloride derivative. The final product is obtained after purification and isolation steps.
科学研究应用
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and endocrinology. The compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been studied for its potential role in regulating stress response, addiction, and feeding behavior.
属性
IUPAC Name |
4-cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2S/c16-14-5-4-13(10-15(14)17)21(19,20)18-8-6-12(7-9-18)11-2-1-3-11/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBKHVNGNYHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)
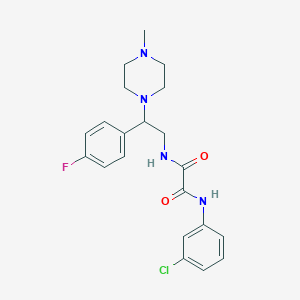
![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)
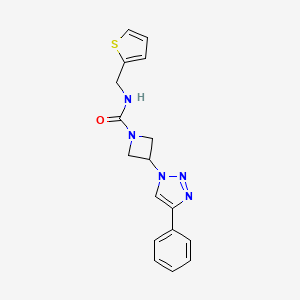
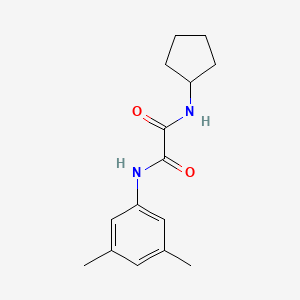
![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)
![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
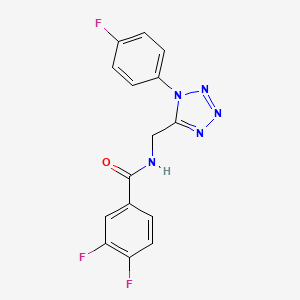
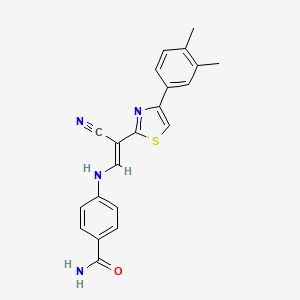
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
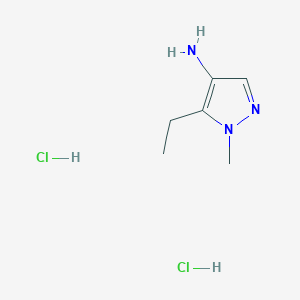
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
